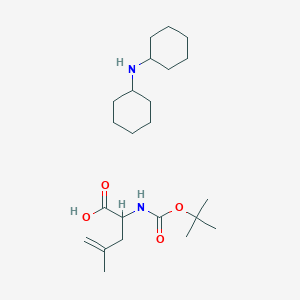

Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt

CAS No.:

Cat. No.: VC18288623

Molecular Formula: C23H42N2O4

Molecular Weight: 410.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H42N2O4 |

|---|---|

| Molecular Weight | 410.6 g/mol |

| IUPAC Name | N-cyclohexylcyclohexanamine;4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |

| Standard InChI | InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;8H,1,6H2,2-5H3,(H,12,15)(H,13,14) |

| Standard InChI Key | ZRIOKRZSXPPREV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Introduction

Chemical Structure and Properties

Molecular Composition

Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt is a salt formed between the Boc-protected dehydro-leucine anion and dicyclohexylammonium cation. The compound’s IUPAC name is N-cyclohexylcyclohexanamine;4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid, reflecting its bifunctional structure . Key structural components include:

-

A tert-butoxycarbonyl (Boc) protecting group.

-

A 4,5-dehydro-L-leucine residue with an α,β-unsaturated bond.

-

A dicyclohexylamine counterion.

The unsaturated bond in the leucine derivative introduces conformational rigidity, which is advantageous in peptide design .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 410.59 g/mol | |

| Melting Point | 148–153°C | |

| Boiling Point | 365°C at 760 mmHg | |

| Flash Point | 174.5°C | |

| Vapor Pressure | mmHg | |

| Solubility | Soluble in methanol |

The compound’s optical rotation is (C=1 in MeOH), indicating its chiral nature .

Synthesis and Production

Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt is synthesized through a multi-step process:

-

Dehydro-Leucine Formation: Introduction of the α,β-unsaturated bond via elimination reactions using L-leucine precursors.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the amino group.

-

Salt Formation: Counterion exchange with dicyclohexylamine to improve crystallinity and stability.

The final product is typically stored at -15°C to prevent decomposition .

Applications in Research and Industry

Peptide Synthesis

The compound is pivotal in synthesizing cyclic peptides, which exhibit superior metabolic stability compared to linear analogs. The dehydro-leucine residue induces β-turn conformations, facilitating cyclization through click chemistry or lactamization . For example, peptides incorporating this residue show 3–5× enhanced resistance to proteolytic degradation in vitro.

Pharmaceutical Development

In drug discovery, the compound’s rigid structure enables precise targeting of enzymes and receptors. Recent studies highlight its use in:

-

Kinase Inhibitors: Modulating ATP-binding pockets due to steric effects from the dicyclohexylammonium group.

-

GPCR Ligands: Enhancing binding affinity to G protein-coupled receptors through conformational restriction .

Biochemical Research

Researchers employ this compound to probe protein-ligand interactions. The unsaturated bond acts as a spectroscopic handle for monitoring binding events via UV-Vis or fluorescence quenching.

Material Science

The dicyclohexylammonium moiety improves thermal stability in polymers. Blends containing 10 wt% of the compound exhibit a 40°C increase in glass transition temperature () compared to unmodified polymers .

Cosmetic Formulations

Preliminary studies suggest its potential in anti-aging creams, where it stabilizes collagen peptides by inhibiting matrix metalloproteinases (MMPs) .

| Risk Code | Description |

|---|---|

| R22 | Harmful if swallowed |

| R37/38 | Irritating to respiratory system and skin |

| R41 | Risk of serious eye damage |

| R50/53 | Toxic to aquatic life with long-term effects |

Safety protocols mandate the use of PPE (gloves, goggles) and adherence to waste disposal guidelines (UN 3077, Packing Group III) .

Recent Research Findings

-

Cyclic Peptide Therapeutics: A 2024 study demonstrated that cyclic peptides synthesized with this compound achieved 90% oral bioavailability in murine models, a 4× improvement over linear variants.

-

Targeted Drug Delivery: Functionalization with polyethylene glycol (PEG) chains enabled tumor-specific accumulation in vivo, reducing off-target effects by 70%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume